Ribocil

FMN riboswitch RNA aptamer binding enantioselectivity

Standard antibacterial assays targeting riboflavin biosynthesis often fail due to off-target effects. Ribocil, a synthetic FMN riboswitch inhibitor, provides a precise RNA-targeted solution. - IC50: 0.3 μM (riboflavin depletion in E. coli); MIC: 1 μg/mL (active S-enantiomer). - Stereospecific: Kd=6.6 nM for ribocil-B vs. ≥10,000 nM for ribocil-A. Racemic or uncharacterized analogs yield unreliable results. - Validated in vivo: Murine sepsis model confirms dose-dependent bacterial burden reduction. Supplied with full analytical documentation (HPLC, MS) and ambient global shipping.

Molecular Formula C19H22N6OS
Molecular Weight 382.5 g/mol
Cat. No. B610477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibocil
SynonymsRibocil; 
Molecular FormulaC19H22N6OS
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCNC1=NC=C(C=N1)CN2CCCC(C2)C3=NC(=CC(=O)N3)C4=CC=CS4
InChIInChI=1S/C19H22N6OS/c1-20-19-21-9-13(10-22-19)11-25-6-2-4-14(12-25)18-23-15(8-17(26)24-18)16-5-3-7-27-16/h3,5,7-10,14H,2,4,6,11-12H2,1H3,(H,20,21,22)(H,23,24,26)
InChIKeyZSXCVAIJFUEGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ribocil: FMN Riboswitch Inhibitor


Ribocil is a synthetic small-molecule inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch, a non-coding RNA regulatory element that controls genes essential for riboflavin (vitamin B₂) biosynthesis and transport [1]. Identified through a phenotypic screen, ribocil acts as a structurally distinct competitive mimic of the natural ligand FMN, binding to the FMN riboswitch aptamer domain to repress ribB gene expression [1]. Unlike conventional enzyme-targeting antibacterials, ribocil exploits a unique RNA-based mechanism that is highly selective for bacterial riboswitches and does not inhibit human flavoproteins or other essential mammalian proteins [2]. Ribocil exhibits potent in vitro antibacterial activity, with an IC₅₀ of 0.3 μM for riboflavin depletion and a minimum inhibitory concentration (MIC) of 2 μg/mL against Escherichia coli, and has demonstrated in vivo efficacy in a murine sepsis model [3].

Target Engagement

Enantiomer-specific FMN riboswitch inhibition studies

Only (S)-enantiomer drives aptamer binding

Pathway Context

Bacterial riboflavin biosynthesis assay research

Supports riboflavin depletion readouts

Mechanism Validation

RNA-targeting probe with genetic resistance mapping

On-target riboswitch mutations confirmed

Enantiomer-Specific Activity of Ribocil


Ribocil is a racemic mixture whose biological activity resides almost entirely in a single enantiomer, rendering generic substitution or use of closely related analogs unreliable without explicit stereochemical confirmation. The (S)-enantiomer (ribocil-B) accounts for virtually all inhibition of riboflavin synthesis, whereas the (R)-enantiomer (ribocil-A) is essentially inactive [1]. Quantitative comparisons reveal striking differences: ribocil-B exhibits an MIC of 1 μg/mL and an FMN aptamer Kd of 6.6 nM, while ribocil-A shows MIC ≥ 64 μg/mL and Kd ≥ 10,000 nM [2]. These enantiomer-specific activity profiles underscore that any substitution—whether by the racemate, the inactive enantiomer, or an uncharacterized analog—will yield profoundly different and unpredictable experimental outcomes, making product identity and enantiomeric purity critical for reproducible scientific and procurement decisions [3].

!
Racemate or opposite enantiomer

May lack target engagement; only (S)-enantiomer demonstrates riboswitch binding, racemate dilutes active species.

!
Uncharacterized structural analogs

RNA aptamer selectivity may not transfer; subtle modifications can abolish riboswitch fit.

!
Enantiomeric purity variations

Even small chiral impurities may shift MIC readouts and confound dose-response interpretation.

Ribocil Quantitative Evidence Guide


Enantioselective FMN Aptamer Binding

The (S)-enantiomer of ribocil (ribocil-B) binds the E. coli FMN riboswitch aptamer with over 1,500-fold greater affinity than the (R)-enantiomer (ribocil-A). In competitive binding assays, ribocil-B exhibited a Kd of 6.6 nM, whereas ribocil-A displayed a Kd ≥ 10,000 nM [1].

Aptamer Binding
Head-to-head
(S)-enantiomer Kd 6.6 nM vs (R)-enantiomer Kd ≥10,000 nM
Supports enantiomer-specific binding context
≥1,515-fold affinity difference; critical for target engagement interpretation
FMN riboswitch RNA aptamer binding enantioselectivity

Enantiomer-Specific MIC Against E. coli

Ribocil-B displays a minimum inhibitory concentration (MIC) of 1 μg/mL against the sensitized E. coli strain MB5746, representing a ≥ 64-fold improvement over the inactive ribocil-A enantiomer (MIC ≥ 64 μg/mL) [1].

MIC E. coli
Head-to-head
(S)-enantiomer MIC 1 μg/mL vs (R)-enantiomer MIC ≥64 μg/mL
Enantiomer-dependent antibacterial assay context
≥64-fold MIC difference in sensitized E. coli MB5746
antibacterial MIC E. coli

Selectivity vs. Human Flavoproteins

Ribocil demonstrates high selectivity for the bacterial FMN riboswitch and does not inhibit human flavoproteins or other essential mammalian proteins, as determined by biochemical profiling [1]. This contrasts with earlier FMN riboswitch-targeting compounds that often lacked target selectivity [2].

Human Flavoprotein Selectivity
Class-level
No inhibition of human flavoproteins; qualitative comparison to earlier ligands
Off-target risk assessment context
Data to verify; supports selectivity profiling, not quantified
selectivity human flavoproteins off-target

In Vivo Efficacy in Murine Sepsis Model

Ribocil-C, an (S)-enantiomer analog sharing the mechanism of action of ribocil-B, demonstrates dose-dependent antibacterial efficacy in a murine systemic E. coli infection model. Subcutaneous administration of 60 mg/kg and 120 mg/kg ribocil-C reduced splenic bacterial burden by 1.87 log₁₀ CFU/g and 3.29 log₁₀ CFU/g, respectively, compared to vehicle control [1].

In Vivo Bacterial Burden
Cross-study comparable
3.29 log₁₀ CFU/g reduction at 120 mg/kg (S)-analog vs vehicle
Model-response endpoint context
Murine sepsis model; dose-dependent antibacterial response observed
in vivo mouse sepsis antibacterial

Drug-Likeness Profile vs. Linezolid

Ribocil and linezolid both exhibit high quantitative estimate of drug-likeness (QED) scores and bind within cleft-like sites composed of RNA nucleotides, classifying them among drug-like molecules that specifically target RNA structural elements [1].

Drug-Likeness QED
Cross-study comparable
High QED score, comparable to linezolid (both RNA-targeting)
Lead-like property context
In silico estimate; exact numerical value not reported
drug-likeness RNA targeting QED

Resistance Mutations Map to FMN Riboswitch

Whole-genome sequencing of ribocil-resistant E. coli mutants revealed that all resistance mutations map exclusively to the FMN riboswitch, confirming on-target activity and a clean genetic resistance profile. In contrast, resistance to conventional antibiotics often involves multiple loci and efflux mechanisms [1].

Resistance Genetics
Class-level
100% of resistance mutations map to FMN riboswitch (WGS)
Target engagement validation context
Clean genetic profile supports on-target mechanism interpretation
resistance genetics target validation

Ribocil Application Scenarios


FMN Riboswitch Mechanism-of-Action Studies

Ribocil is an indispensable tool for probing FMN riboswitch function in bacterial gene regulation. Its stereospecific binding (Kd = 6.6 nM for ribocil-B vs. ≥ 10,000 nM for ribocil-A) and exclusive resistance mutation profile enable precise, on-target studies of riboswitch-mediated transcriptional and translational control [1][2].

Riboflavin Pathway Inhibition in Gram-Negative Bacteria

Ribocil effectively inhibits riboflavin biosynthesis (IC₅₀ = 0.3 μM) and bacterial growth (MIC = 1 μg/mL in sensitized E. coli), making it a validated positive control for assays targeting the riboflavin metabolic pathway in Gram-negative organisms [1].

In Vivo Antibacterial Efficacy Models

Ribocil-C, an active analog, demonstrates dose-dependent reduction of bacterial burden in a murine sepsis model (up to 3.29 log₁₀ CFU/g at 120 mg/kg), supporting its use in preclinical studies of RNA-targeting antibacterials [1].

Selectivity Profiling and Off-Target Assessment

Ribocil's lack of activity against human flavoproteins and other mammalian targets makes it an excellent control for evaluating compound selectivity in riboswitch drug discovery programs [1].

Application
Selection Property
Validation Focus
Riboswitch target engagement studies
Enantiomer-specific binding context
Aptamer-binding assay endpoints
Riboflavin biosynthesis assay research
Pathway inhibition assay context
Riboflavin depletion readouts
Bacterial infection model research
In vivo model-response context
Bacterial burden endpoint review
Off-target selectivity profiling
Human flavoprotein selectivity review
Biochemical profiling endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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